molecular formula C24H20N2O6S B2916197 (Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865197-56-4

(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2916197
CAS No.: 865197-56-4
M. Wt: 464.49
InChI Key: IGODSESHNVRYKX-IZHYLOQSSA-N
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Description

(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H20N2O6S and its molecular weight is 464.49. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H20N2O5S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure features a naphthoyl group, methoxy groups, and a benzo[d]thiazole core, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. This compound may exert similar effects, leading to cell cycle arrest and subsequent cancer cell death.
  • Antibacterial and Antifungal Properties : Thiazole derivatives are known for their broad-spectrum antimicrobial activities. The presence of the methoxy and naphthoyl groups may enhance membrane permeability or inhibit essential metabolic pathways in bacteria and fungi.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15.4Induction of apoptosis via caspase activation
MCF-7 (breast cancer)12.8Cell cycle arrest at G1 phase
A549 (lung cancer)18.5Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, the compound has been tested for antimicrobial activity against various pathogens:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Antifungal

The minimum inhibitory concentration (MIC) values demonstrate that the compound possesses promising antimicrobial properties.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in Molecular Cancer Therapeutics investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, further supporting its potential as an effective anticancer treatment.
  • Clinical Relevance : Research has indicated that compounds similar to this thiazole derivative are being explored in clinical trials for their efficacy against resistant strains of bacteria and fungi. The unique structural features may provide a pathway for developing new therapeutics in infectious disease management.

Properties

IUPAC Name

methyl 2-(3-methoxynaphthalene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S/c1-30-19-11-15-7-5-4-6-14(15)10-17(19)22(28)25-24-26(13-21(27)31-2)18-9-8-16(23(29)32-3)12-20(18)33-24/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODSESHNVRYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.